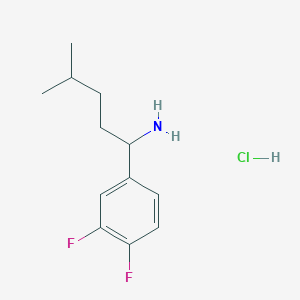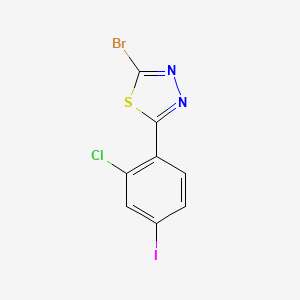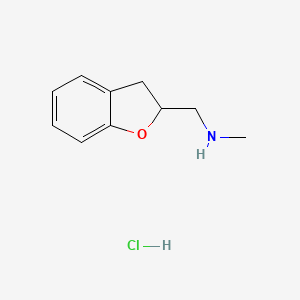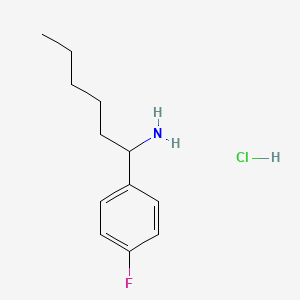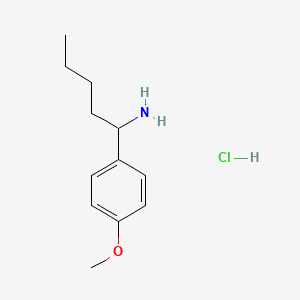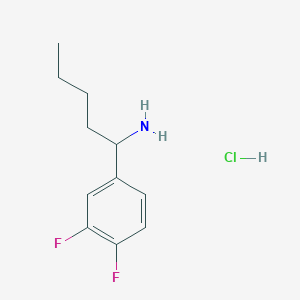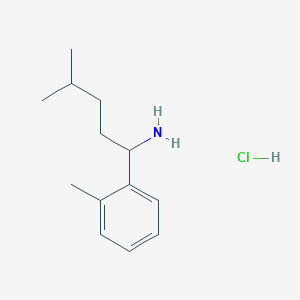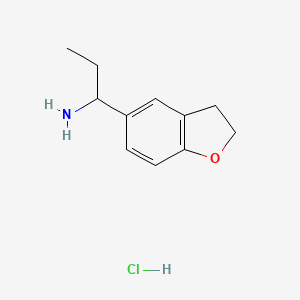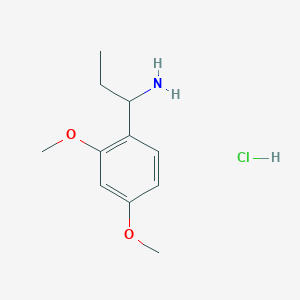![molecular formula C7H11IO2 B1458111 3-[2-(2-Iodoethoxy)-ethoxy]-propyne CAS No. 1234387-33-7](/img/structure/B1458111.png)
3-[2-(2-Iodoethoxy)-ethoxy]-propyne
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 3-[2-(2-Iodoethoxy)-ethoxy]-propyne is C9H15IO3 . It has an average mass of 298.118 Da and a monoisotopic mass of 298.006592 Da .Physical And Chemical Properties Analysis
3-[2-(2-Iodoethoxy)-ethoxy]-propyne has a density of 1.5±0.1 g/cm3, a boiling point of 307.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.6±3.0 kJ/mol and a flash point of 139.7±25.1 °C . The compound has a molar refractivity of 59.8±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Alkynyl Hypervalent Iodine Reagents
Alkyne-PEG2-iodide is instrumental in the synthesis of alkynyl hypervalent iodine reagents. These reagents are pivotal for alkynylation reactions, which are essential in organic chemistry for creating versatile building blocks. The development of these reagents has expanded the transfer of alkynes as electrophilic synthons, facilitating base-mediated and transition-metal catalyzed alkynylations .
Multicomponent Reactions
This compound plays a crucial role in multicomponent reactions (MCRs), where it can react through its C≡C and C–H positions with various reagents. MCRs are highly valued in organic synthesis due to their efficiency and atom economy. Alkyne-PEG2-iodide is involved in reactions with azides, sulfur compounds, barbituric acids, aldehydes, amines, and isocyanides, leading to the synthesis of complex molecules .
Click Chemistry
Alkyne-PEG2-iodide is used in Click Chemistry, particularly in the Huisgen cycloaddition with organic azides. This reaction is significant for its high selectivity and yield, making it a staple in bioconjugation and the synthesis of diverse organic compounds. The Nobel Prize in 2022 recognized the importance of such alkynylation reactions .
Bioconjugation
In biochemistry, Alkyne-PEG2-iodide is used for bioconjugation, where it helps in attaching biomolecules to various substrates or probes. This is particularly useful in the development of diagnostic tools and targeted drug delivery systems, where precision and stability are paramount .
Material Sciences
The compound’s ability to form stable covalent bonds makes it valuable in material sciences. It is used to modify surfaces, create new polymers, and develop nanomaterials. These applications are crucial for advancing technologies in coatings, electronics, and biocompatible materials .
Medicinal Chemistry
Alkyne-PEG2-iodide is also significant in medicinal chemistry for the synthesis of pharmaceuticals. Its reactivity allows for the construction of complex molecules that can serve as drug candidates or intermediates in drug synthesis. The compound’s versatility facilitates the exploration of new therapeutic avenues .
Safety and Hazards
3-[2-(2-Iodoethoxy)-ethoxy]-propyne is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Alkyne-PEG2-Iodide, also known as 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne or 3-[2-(2-Iodoethoxy)-ethoxy]-propyne, is a click chemistry reagent . It is primarily used for the preparation of different molecules with terminal alkyne groups . The primary targets of Alkyne-PEG2-Iodide are various O-, S-, N- and C-nucleophiles .
Mode of Action
The compound contains terminal alkyne and alkyl iodide groups . The terminal alkyne group can form a triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . The alkyl iodide group is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
Alkyne-PEG2-Iodide is involved in the biosynthesis of alkyne-containing natural products . Early studies revealed that some terminal alkynes originate from fatty acid or polyketide biosynthetic pathways . The compound is also used in the synthesis of indoles from alkynes and nitrogen sources .
Pharmacokinetics
It is known that the compound is a powerful alkylator . It is also known that the PEG arm increases the hydrophilicity of these linkers , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Alkyne-PEG2-Iodide’s action are largely dependent on the specific molecules it is used to prepare. For example, in the context of PGE2-primed mesenchymal stem cells, the compound effectively ameliorated lung injury and decreased total cell numbers, neutrophils, macrophages, and protein levels in bronchoalveolar lavage fluid .
Action Environment
The action, efficacy, and stability of Alkyne-PEG2-Iodide can be influenced by various environmental factors. For instance, the reactivity of the compound towards azide group under mild conditions is a key factor in its use in Click Chemistry bioconjugation . Additionally, the oxidative addition of the aryl iodide to Pd(0) affords an ArPdI species, which activates the alkyne triple bond . This suggests that the presence of certain catalysts and the redox state of the environment could influence the compound’s action.
Eigenschaften
IUPAC Name |
3-[2-(2-iodoethoxy)ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKPKEAEPAZGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Iodoethoxy)-ethoxy]-propyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



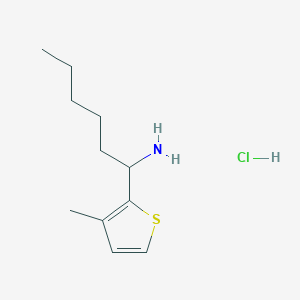

![N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride](/img/structure/B1458031.png)

